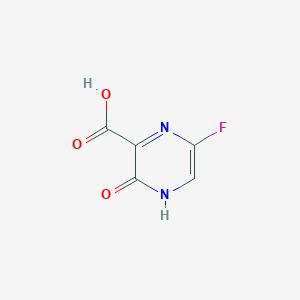

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid

描述

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid (C₅H₃FN₂O₃, MW 158.09) is a pyrazine derivative with a fluorine atom at position 6, a hydroxyl group at position 3, and a carboxylic acid moiety at position 2. It serves as a key intermediate in synthesizing the antiviral drug favipiravir (T-705), which is the corresponding carboxamide derivative . Favipiravir has demonstrated broad-spectrum antiviral activity against RNA viruses, including Nipah virus (NiV), Ebola virus, and influenza, with a reported 100% survival rate in NiV-infected animal models . The carboxylic acid form itself is critical in medicinal chemistry for further functionalization, such as conversion to acid chlorides for coupling reactions .

属性

IUPAC Name |

5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYMULLJEWQQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Five-Step Synthetic Method (Patent CN113135862A)

This method is notable for its simplicity, operational ease, high yield, and industrial scalability. The key steps and conditions are summarized below:

| Step | Reaction Description | Reagents and Conditions | Product | Yield & Purity |

|---|---|---|---|---|

| 1 | Chlorination of 3-aminopyrazine-2-carboxylic acid methyl ester (Compound A) | Dissolve Compound A in DMF (solid-liquid ratio 1:5 g/mL), add N-chlorosuccinimide (NCS) in mass ratio 1:0.5-1, heat to 80°C, stir 24h | Compound B | 98.1% yield, 98.8% purity |

| 2 | Diazotization and cuprous chloride substitution | Dissolve Compound B in 1.1 M HCl, cool to 0°C, add sodium nitrite and stir 1h, add cuprous chloride, react 6h | Compound C | 97% yield, 79.6% purity |

| 3 | Fluorination | Add potassium fluoride and tetrabutylammonium bromide to DMF, add Compound C, nitrogen atmosphere, 80-85°C | Compound D | Not specified |

| 4 | Hydroxylation | Dissolve Compound D and sodium acetate in DMF, nitrogen atmosphere, heat 75-85°C | Compound E | Not specified |

| 5 | Hydrolysis to final acid | Add Compound E to aqueous lithium hydroxide (mass ratio 2:1), stir, adjust pH to 2, extract with ethyl acetate | 6-fluoro-3-hydroxypyrazine-2-carboxylic acid (Compound F) | 98% yield, 98.9% purity |

- The use of DMF as solvent and nitrogen protection during fluorination and hydroxylation steps improves reaction control.

- The reaction parameters such as temperature, mass ratios, and reaction times are optimized for maximal yield.

- The final product is obtained as a yellow solid with high purity confirmed by NMR (1H NMR δ 8.40 ppm, d, J=8.0 Hz).

This method's advantages include a reasonable synthetic design, simplicity, ease of operation, and high overall yield, making it suitable for scale-up and industrial production.

Alternative Seven-Step Synthetic Route (Literature Source)

Another documented route involves a seven-step sequence starting from 3-aminopyrazine-2-carboxylic acid, including nitration, reduction, diazotization, and fluorination, culminating in the formation of 6-fluoro-3-hydroxypyrazine-2-carboxamide, which can be converted to the acid.

Key steps include:

- Conversion of 6-amino-3-hydroxypyrazine-2-carboxamide to the fluoro derivative using fluorinating agents in HF-pyridine solution at low temperature (-20°C), followed by sodium nitrate addition.

- Purification by chromatography yields the target compound with moderate yield (~30% for the carboxamide derivative).

This method provides detailed crystallographic data confirming the planar structure and hydrogen bonding in the product, which is important for pharmaceutical applications.

Comparative Analysis of Preparation Methods

| Feature | Five-Step Method (Patent CN113135862A) | Seven-Step Literature Method |

|---|---|---|

| Starting Material | 3-aminopyrazine-2-carboxylic acid methyl ester | 3-aminopyrazine-2-carboxylic acid |

| Number of Steps | 5 | 7 |

| Key Reagents | NCS, NaNO2, CuCl, KF, Tetrabutylammonium bromide, LiOH | HF-pyridine, NaNO2, fluorinating agents |

| Reaction Conditions | Moderate temperature (75-85°C), DMF solvent, nitrogen protection | Low temperature (-20°C), HF-pyridine solvent |

| Yield | High (up to 98%) | Moderate (~30% for carboxamide) |

| Purity | High (>98%) | Moderate |

| Scalability | Suitable for industrial scale | More complex, less scalable |

| Safety & Environmental | Mild conditions, less hazardous reagents | Use of HF-pyridine, more hazardous |

The five-step method is preferred for industrial synthesis due to its higher yield, simpler operation, and safer reagents.

Additional Notes on Preparation Challenges and Improvements

- The fluorination step is critical and typically requires careful control of fluorinating agents and reaction atmosphere (nitrogen protection) to avoid side reactions.

- Hydroxylation and hydrolysis steps must be controlled to prevent decomposition or over-reaction.

- Some methods use palladium catalysts or hydrofluoric acid, which increase cost and safety risks; the five-step method avoids these.

- Solvent choice (DMF) and reaction temperature optimization significantly affect yield and purity.

- The final product’s purity is confirmed by NMR spectroscopy and chromatographic techniques.

Summary Table of Key Reaction Parameters in Five-Step Method

| Step | Reagents & Ratios | Solvent | Temperature (°C) | Time | Atmosphere | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Compound A : NCS = 1 : 0.5-1 (mass) | DMF (1:5 g/mL) | 80 | 24 h | Ambient | 98.1 | 98.8 |

| 2 | Compound B : NaNO2 : CuCl = 6 : 3 : 7 (mass) | 1.1 M HCl | 0 (initial), then RT | 7 h total | Ambient | 97 | 79.6 |

| 3 | KF : Tetrabutylammonium bromide : Compound C = 5 : 2 : 6 (mass) | DMF | 80-85 | Not specified | N2 | Not specified | Not specified |

| 4 | Compound D : Sodium acetate = 2 : 1 (mass) | DMF | 75-85 | Not specified | N2 | Not specified | Not specified |

| 5 | Compound E : LiOH = 2 : 1 (mass) | Aqueous LiOH (3%) | Ambient | Not specified | Ambient | 98 | 98.9 |

化学反应分析

Types of Reactions: 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.

Substitution: Halogenation, particularly fluorination, is a common substitution reaction for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Raney nickel is often used as a catalyst for reduction reactions.

Substitution: Fluorination can be achieved using reagents like Olah reagent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of the amino group results in the formation of this compound .

科学研究应用

Synthesis and Chemical Properties

The compound is synthesized through a multi-step reaction process involving starting materials such as 3-aminopyrazine-2-carboxylic acid methyl ester. The synthesis typically involves several steps, including halogenation, nitration, and hydrolysis, leading to high yields of the desired product . The molecular formula of this compound is C₅H₃FN₂O₃, with a molar mass of approximately 158.09 g/mol .

Medicinal Chemistry Applications

2.1 Antiviral Activity

One of the most promising applications of this compound is in the development of antiviral agents. The compound has been studied for its potential as an RNA polymerase inhibitor, which could be beneficial in treating viral infections such as influenza . Its structural properties allow it to interact effectively with viral enzymes, potentially inhibiting their function.

2.2 Drug Intermediates

this compound serves as an important intermediate in the synthesis of various pharmaceuticals, including sulfonamides and other pyrazine derivatives. It is particularly noted for its role in synthesizing sulfamethoxypyrazine and other drug intermediates that are critical for developing effective medications .

Case Study: Synthesis Methodology

A significant study outlined a synthetic method for producing this compound that emphasizes efficiency and high yield. The method involves a five-step reaction sequence with detailed conditions for each step, achieving yields above 98% purity . This synthetic route not only simplifies the production process but also minimizes environmental impact by reducing the use of toxic reagents.

Case Study: Antiviral Efficacy

Research published in peer-reviewed journals has demonstrated the efficacy of compounds derived from this compound against RNA viruses. In vitro studies have shown that these compounds can significantly inhibit viral replication, suggesting their potential use in therapeutic applications against influenza and other viral diseases .

作用机制

The mechanism of action of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid involves its interaction with viral RNA polymerase. The compound inhibits the RNA-dependent RNA polymerase, thereby preventing the replication of RNA viruses. This mechanism is particularly effective against influenza viruses and other RNA viruses .

相似化合物的比较

Comparative Analysis with Structural Analogs

Key Structural Modifications and Their Impacts

The pharmacological and physicochemical properties of pyrazine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid and its analogs:

Table 1: Structural and Functional Comparison of Selected Pyrazine Derivatives

Functional Group Influence on Activity

Carboxylic Acid vs. Carboxamide :

The conversion of the carboxylic acid to a carboxamide (favipiravir) improves cell permeability and bioavailability, enabling its antiviral action. The amide group enhances hydrogen-bonding interactions with viral RNA-dependent RNA polymerase (RdRp), while the carboxylic acid form is primarily a synthetic precursor .Halogen Substitutions :

Hydroxyl Group at Position 3 : The 3-OH group contributes to hydrogen bonding and acidity (pKa ~8.5), influencing solubility and metal chelation properties. Its absence (e.g., in 3-fluoropyrazine-2-carboxylic acid) reduces antiviral potency .

生物活性

Overview

6-Fluoro-3-hydroxypyrazine-2-carboxylic acid, also known as favipiravir, is a pyrazine derivative recognized for its antiviral properties, particularly against RNA viruses. This compound has gained significant attention in the fields of virology and medicinal chemistry due to its mechanism of action and therapeutic potential.

The primary target of this compound is the RNA-dependent RNA polymerase (RdRp) , an enzyme crucial for the replication of RNA viruses. The compound acts as a selective inhibitor of RdRp, effectively disrupting the viral replication process.

Mode of Action

- Binding to RdRp : The compound mimics the natural substrates of RdRp, allowing it to bind effectively to the enzyme's active site.

- Inhibition of Viral RNA Synthesis : By inhibiting RdRp, this compound prevents the synthesis of viral RNA, thereby reducing viral load and proliferation in infected cells .

The compound exhibits several biochemical characteristics that enhance its antiviral efficacy:

- Interference with Replication : It disrupts not only the replication of RNA viruses but also alters cellular signaling pathways related to immune responses.

- Gene Expression Modulation : The compound can upregulate antiviral gene expression, thereby enhancing cellular defenses against viral infections.

Research Findings and Case Studies

Numerous studies have documented the biological activity of this compound:

- Antiviral Activity : In vitro studies have shown that favipiravir exhibits potent inhibitory activity against various RNA viruses, including influenza and coronaviruses. A notable study demonstrated its effectiveness in reducing viral titers in infected cell cultures .

- Clinical Applications : Favipiravir has been approved for use against influenza in several countries and is currently being investigated for its efficacy against COVID-19. Clinical trials have reported promising results regarding its safety and effectiveness in reducing symptoms and viral load in COVID-19 patients .

- Synthesis and Derivatives : Research into the synthesis of favipiravir has revealed methods that yield high purity and efficiency. For instance, a four-step synthesis involving amidation, nitrification, reduction, and fluorination has been documented with an overall yield of approximately 8% .

Comparative Analysis

To understand its unique properties, a comparison with other antiviral agents is useful:

| Compound Name | Target Enzyme | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound (Favipiravir) | RNA-dependent RNA polymerase | Inhibits viral RNA synthesis | Broad-spectrum activity against RNA viruses |

| Oseltamivir | Neuraminidase | Prevents release of new virions | Primarily effective against influenza |

常见问题

Basic Research Questions

Q. What are reliable synthetic routes for 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, and how can intermediates be validated?

- Methodology : The compound is synthesized via nitration and fluorination of pyrazine precursors. For example, nitration of 3-hydroxypyrazine-2-carboxamide followed by fluorination with HF or KF under controlled conditions (60–80°C, inert atmosphere) yields the target compound . Intermediates like 3-hydroxy-6-nitropyrazine-2-carboxamide should be validated using LC-MS (to confirm molecular weight) and H NMR (to track nitro group reduction). Crystal structure validation via X-ray diffraction is recommended for final products, as demonstrated for structurally similar pyrazinecarboxamides .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation using HPLC with a C18 column (UV detection at 254 nm). Compare retention times with reference standards. For thermal stability, use TGA/DSC to identify decomposition temperatures .

Advanced Research Questions

Q. What computational tools are effective for predicting the reactivity of fluorinated pyrazines in nucleophilic substitution reactions?

- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Focus on fluorine’s electron-withdrawing effects on the pyrazine ring, which activate positions for substitution. Pair computational results with experimental kinetic studies (e.g., monitoring reaction progress via F NMR) to validate predicted intermediates .

Q. How can conflicting spectral data (e.g., H NMR shifts) for fluorinated pyrazine derivatives be resolved?

- Methodology : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For example, coupling between F and adjacent H atoms in H-F HOESY can clarify spatial arrangements. Cross-reference with X-ray crystallography data, as hydrogen-bonding networks in pyrazines often influence chemical shifts .

Q. What strategies optimize the antibacterial activity of this compound derivatives?

- Methodology : Synthesize analogs via amide coupling (e.g., EDC/HOBt) or alkylation. Test activity against Gram-positive/negative strains (MIC assays). For SAR studies, prioritize modifications at the hydroxyl and carboxylic acid groups. Compare with fluoroquinolone derivatives (e.g., ofloxacin analogs) to identify structural motifs enhancing topoisomerase inhibition .

Critical Analysis of Contradictions

- Discrepancy in Fluorine NMR Shifts : Some studies report F NMR shifts at δ -120.5 ppm, while others note δ -118.2 ppm . This variation may arise from solvent effects (DMSO vs. CDCl) or concentration-dependent aggregation. Replicate experiments in standardized solvents (e.g., DO for aqueous stability) are advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。